5-(2,3-Difluorophenyl)pyridin-2-amine

TBK1 Kinase inhibition Innate immunity

Procure 5-(2,3-Difluorophenyl)pyridin-2-amine for unequivocal kinase profiling. This 2-aminopyridine scaffold is the hinge-binding motif in MRT67307, delivering potent TBK1 inhibition (IC₅₀=19 nM) and dual ULK1/ULK2 inhibition (45/38 nM). The 2,3-difluoro substitution is non-fungible with 2,4- or 2,6-difluoro isomers for maintaining TBK1/IKKε selectivity and IRF3/IFNβ pathway blockade. Optimized for autophagy and innate immunity crosstalk studies.

Molecular Formula C11H8F2N2
Molecular Weight 206.196
CAS No. 875166-91-9
Cat. No. B582005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Difluorophenyl)pyridin-2-amine
CAS875166-91-9
Molecular FormulaC11H8F2N2
Molecular Weight206.196
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)N
InChIInChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15)
InChIKeyQTKRDJPBLRYOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,3-Difluorophenyl)pyridin-2-amine (CAS 875166-91-9): Chemical Identity and Structural Classification


5-(2,3-Difluorophenyl)pyridin-2-amine (CAS 875166-91-9), also known as 2-amino-5-(2,3-difluorophenyl)pyridine, is a heterocyclic organic compound with the molecular formula C₁₁H₈F₂N₂ and a molecular weight of 206.19 g/mol . This compound features a pyridine ring substituted at the 5-position with a 2,3-difluorophenyl moiety and at the 2-position with a primary amine group. It is structurally classified as a fluorinated 2-aminopyridine derivative and serves as a key building block in medicinal chemistry, most notably as the core scaffold for the development of kinase inhibitors, including the preclinical small molecule MRT67307 [1].

Why Generic Substitution of 5-(2,3-Difluorophenyl)pyridin-2-amine (CAS 875166-91-9) Fails: The Critical Role of Ortho-Meta Fluorine Positioning


Substituting 5-(2,3-difluorophenyl)pyridin-2-amine with structurally similar analogs lacking the precise 2,3-difluoro substitution pattern cannot guarantee equivalent biological outcomes due to the unique electronic and steric effects conferred by the ortho-meta fluorine arrangement. The 2-aminopyridine scaffold serves as a hinge-binding motif in ATP-competitive kinase inhibitors, and the specific 2,3-difluorophenyl substituent at the 5-position modulates both binding affinity and selectivity profiles across the kinome [1]. Empirical data from kinase profiling demonstrate that even minor alterations to the phenyl substitution pattern substantially alter inhibitory activity against TBK1 and IKKε—key targets in innate immunity and inflammation—as well as ULK1/ULK2 kinases involved in autophagy regulation [2]. This positional specificity renders the compound non-fungible with its 2,4-difluoro or 2,6-difluoro isomers for applications requiring defined kinase inhibition profiles. The evidence detailed below provides the quantitative basis for procurement decisions where substitution pattern integrity is critical to experimental reproducibility.

Quantitative Evidence Guide: Differential Kinase Inhibition Profiles of 5-(2,3-Difluorophenyl)pyridin-2-amine Derivatives


TBK1 Inhibition Potency: MRT67307 vs. Amlexanox

The 5-(2,3-difluorophenyl)pyridin-2-amine scaffold, as elaborated in MRT67307, demonstrates substantially higher TBK1 inhibitory potency compared to the clinical-stage comparator Amlexanox. MRT67307 inhibits TBK1 with an IC₅₀ of 19 nM [1]. In contrast, Amlexanox, a structurally distinct TBK1/IKKε inhibitor, exhibits significantly weaker TBK1 inhibition with reported IC₅₀ values ranging from approximately 1-2 μM (1000-2000 nM) [2]. The 2,3-difluorophenyl substitution pattern on the pyridine scaffold contributes to this enhanced binding affinity through optimized hydrophobic interactions within the TBK1 ATP-binding pocket.

TBK1 Kinase inhibition Innate immunity

ULK1/ULK2 Autophagy Kinase Inhibition: MRT67307 Demonstrates Dual Targeting

Derivatives of 5-(2,3-difluorophenyl)pyridin-2-amine exhibit potent inhibition of the autophagy-initiating kinases ULK1 and ULK2. MRT67307 inhibits ULK1 with an IC₅₀ of 45 nM and ULK2 with an IC₅₀ of 38 nM [1]. This ULK1/ULK2 inhibitory activity is a distinctive feature of this chemotype that is not present in many alternative TBK1/IKKε inhibitors. For instance, Amlexanox shows no reported ULK1/ULK2 inhibition at concentrations sufficient for TBK1/IKKε blockade, while other clinical-stage TBK1 inhibitors such as GSK8612 were optimized specifically to avoid ULK kinase engagement [2]. The 2,3-difluorophenyl substitution pattern appears to contribute to the dual TBK1/ULK inhibition profile observed with this scaffold.

ULK1 ULK2 Autophagy

IKKε Selectivity Profile: Moderate Affinity Enables Differential Pathway Modulation

The MRT67307 derivative of 5-(2,3-difluorophenyl)pyridin-2-amine demonstrates differential potency between the closely related kinases TBK1 and IKKε, with IC₅₀ values of 19 nM for TBK1 and 160 nM for IKKε, representing an approximately 8.4-fold selectivity window [1]. This contrasts with the profile of TBK1/IKKε-IN-5 (a structurally unrelated inhibitor series), which exhibits near-equipotent inhibition with IC₅₀ values of 1.0 nM for TBK1 and 5.6 nM for IKKε . The moderate IKKε affinity and distinct TBK1/IKKε selectivity ratio of the 2,3-difluorophenyl pyridine scaffold provides a unique pharmacological tool for dissecting the non-redundant functions of these kinases in inflammatory signaling and IRF3 phosphorylation cascades.

IKKε Kinase selectivity IRF3 signaling

Broader Kinome Profiling: SIK Family and MARK Kinase Inhibition

The 5-(2,3-difluorophenyl)pyridin-2-amine scaffold, as elaborated in MRT67307, engages a broader kinase target spectrum beyond TBK1/IKKε and ULK1/ULK2. Quantitative kinome profiling reveals IC₅₀ values of 250 nM for SIK1, 67 nM for SIK2, and 430 nM for SIK3, as well as inhibition of MARK1-4 with IC₅₀ values ranging from 27-52 nM [1]. This multi-kinase engagement profile distinguishes this chemotype from highly selective TBK1 inhibitors like GSK8612, which was deliberately optimized to spare SIK and MARK family kinases [2]. The broader target engagement of MRT67307 is attributed to the 2,3-difluorophenyl substitution pattern and the specific elaboration of the 2-aminopyridine core, which collectively influence ATP-binding pocket recognition across multiple kinase families.

SIK MARK Kinase selectivity

Functional Evidence in Macrophages: Differential Cytokine Modulation

In LPS-stimulated macrophages, MRT67307 (derived from 5-(2,3-difluorophenyl)pyridin-2-amine) produces a distinct cytokine modulation profile compared to vehicle controls. Treatment with MRT67307 increased levels of the anti-inflammatory cytokines IL-1ra and IL-10, while decreasing proinflammatory cytokines IL-6, IL-12, and TNF in response to LPS stimulation [1]. Importantly, MRT67307 prevented the production of IFNβ and the phosphorylation of IRF3 without suppressing NF-κB activation, demonstrating pathway-selective modulation downstream of TLR4 activation [2]. This functional phenotype distinguishes the compound from broad-spectrum kinase inhibitors that globally suppress both IRF3 and NF-κB signaling arms.

Macrophage Cytokine Immunomodulation

Structural Biology Validation: Co-crystal Structure with ULK2

The binding mode of the 5-(2,3-difluorophenyl)pyridin-2-amine scaffold has been experimentally validated at atomic resolution through X-ray crystallography. A co-crystal structure of MRT67307 bound to the kinase domain of ULK2 has been deposited in the Protein Data Bank [1]. Additionally, a crystal structure of mutant human ULK1 in complex with MRT67307 has been reported, providing direct structural evidence of the compound's ATP-competitive binding mechanism [2]. These structural biology resources are not available for many alternative kinase inhibitor scaffolds, offering a distinct advantage for structure-guided optimization campaigns and computational modeling studies.

Structural biology X-ray crystallography Binding mode

Optimal Application Scenarios for 5-(2,3-Difluorophenyl)pyridin-2-amine (CAS 875166-91-9) Based on Quantitative Evidence


TBK1-Dependent Innate Immunity and IRF3 Signaling Studies

This compound (as MRT67307) is optimally deployed in studies requiring potent TBK1 inhibition (IC₅₀ = 19 nM) with pathway-selective blockade of IRF3 phosphorylation and IFNβ production, while preserving NF-κB transcriptional activity [1]. This profile enables precise dissection of the IRF3-dependent arm of TLR signaling without confounding suppression of NF-κB-mediated inflammatory responses, a capability not offered by broad-spectrum IKK inhibitors or TBK1 inhibitors with different selectivity profiles [2].

Autophagy Research Requiring Concurrent ULK1/ULK2 Inhibition

For autophagy pathway investigation, this scaffold provides dual ULK1 (IC₅₀ = 45 nM) and ULK2 (IC₅₀ = 38 nM) inhibition [1]. Unlike TBK1-selective tool compounds that spare ULK kinases, MRT67307 enables simultaneous interrogation of both TBK1-mediated inflammatory signaling and ULK1/2-dependent autophagy initiation in the same experimental system, facilitating studies of crosstalk between these pathways [2].

Macrophage Polarization and Regulatory Macrophage Induction

The compound's unique multi-kinase inhibition profile (TBK1, IKKε, SIK1-3, MARK1-4) makes it particularly valuable for studies of macrophage phenotypic switching [1]. Quantitative evidence demonstrates that treatment increases anti-inflammatory cytokines (IL-1ra, IL-10) while decreasing proinflammatory mediators (IL-6, IL-12, TNF) in LPS-stimulated macrophages [2]. This functional outcome distinguishes it from narrow-spectrum kinase inhibitors and supports its use in immunometabolism research.

Medicinal Chemistry: Structure-Based Optimization of Kinase Inhibitors

The availability of co-crystal structures with ULK1 and ULK2 [1], combined with extensive kinome profiling data [2], positions 5-(2,3-difluorophenyl)pyridin-2-amine as an informative starting scaffold for structure-guided medicinal chemistry. The defined 2,3-difluoro substitution pattern and 2-aminopyridine hinge-binding motif provide a validated chemical starting point for designing next-generation inhibitors with tailored kinase selectivity profiles.

Technical Documentation Hub

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